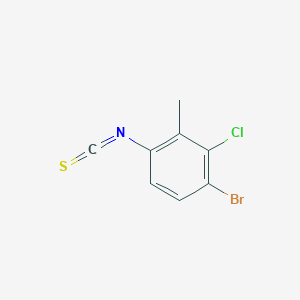

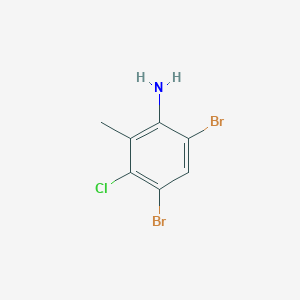

4-Bromo-3-chloro-2-methylphenylisothiocyanate

Vue d'ensemble

Description

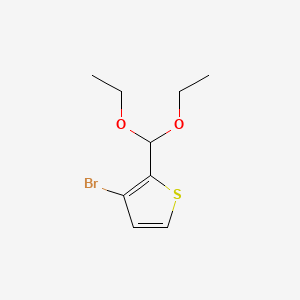

4-Bromo-3-chloro-2-methylphenylisothiocyanate (BCMPC) is a synthetic organic compound belonging to the family of isothiocyanates. It is a versatile and useful compound that has been widely studied and applied in various scientific research fields. BCMPC is a colorless solid with a melting point of 57°C and a boiling point of 200°C. It has a molecular weight of 252.5 g/mol and is soluble in organic solvents such as ethanol, methanol, and acetone.

Applications De Recherche Scientifique

Synthesis of Substituted Furans, Pyrroles, Thiophenes, and Derivatives

4-Bromo-3-chloro-2-methylphenylisothiocyanate plays a role in the synthesis of various organic compounds. Yin et al. (2008) describe the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting its utility in organic chemistry (Yin et al., 2008).

Facilitation of One-Pot Synthesis of Thiazoles and Thiazolidinones

The compound is also involved in the one-pot synthesis of thiazoles and thiazolidinones. Mohareb et al. (1990) discuss how phenyl isothiocyanate reacts with active methylene reagents to produce polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems (Mohareb et al., 1990).

Contribution to Pre-Plant Soil Fumigation

In agriculture, this chemical is considered as an alternative to methyl bromide for pre-plant soil fumigation. Duniway (2002) elaborates on the status of chemical alternatives to methyl bromide, noting that compounds like 4-Bromo-3-chloro-2-methylphenylisothiocyanate could be potential substitutes (Duniway, 2002).

Role in Atmospheric Bromine Chemistry

The compound has implications in atmospheric chemistry, particularly concerning bromine. Wofsy et al. (1975) discuss the chemistry of atmospheric bromine, where such compounds contribute to ozone layer dynamics (Wofsy et al., 1975).

Use in Crystal Structure Studies

It is also used in studies involving crystal structures. Chumakov et al. (2008) detail the crystal structures of copper(II) and nickel(II) complexes with 4-bromo-2-[(2-hydroxyethylimino)-methyl]phenol, an area where such compounds are critical (Chumakov et al., 2008).

Impact on Nonlinear Optical Properties

The compound contributes to the understanding of nonlinear optical properties in materials. Shkir et al. (2019) report on the crystal structure geometry, optoelectronic, and charge transport properties of certain chalcone derivatives, where 4-Bromo-3-chloro-2-methylphenylisothiocyanate could be a component (Shkir et al., 2019).

Synthesis of Schiff Base Ligands

In coordination chemistry, it is involved in the synthesis of Schiff base ligands. Sheikhshoaie et al. (2015) describe the reaction of the compound with VOSO4·XH2O to generate oxido-vanadium(V) complexes (Sheikhshoaie et al., 2015).

Application in Environmental Fate and Metabolism Studies

It's also relevant in environmental science, particularly in studies of environmental fate and metabolism. Ruzo (2006) examines the physicochemical properties, environmental fate, and metabolism of various potential methyl bromide replacement products, including compounds like 4-Bromo-3-chloro-2-methylphenylisothiocyanate (Ruzo, 2006).

Involvement in the Synthesis of α-Bromophenylacetic Acid

The compound aids in the synthesis of α-bromophenylacetic acid. Ogura et al. (1975) describe a method for preparing α-bromophenylacetic acid derivatives using similar compounds (Ogura et al., 1975).

Role in Methyl Halide Production in Plants

In biological studies, it is significant in understanding methyl halide production in plants. Rhew et al. (2003) demonstrate that Arabidopsis thaliana produces and emits methyl halides, indicating the biological significance of these compounds (Rhew et al., 2003).

Propriétés

IUPAC Name |

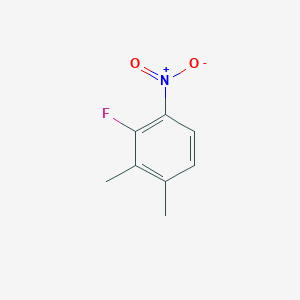

1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSNIAADNQCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428376 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

CAS RN |

886501-25-3 | |

| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)